DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE

Description

The exact mass of the compound Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

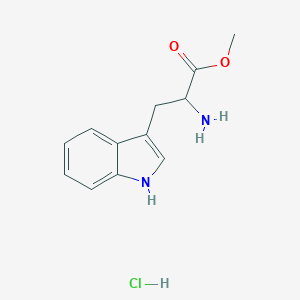

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385140 | |

| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-09-0 | |

| Record name | Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5619-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Core Physical Properties of DL-Tryptophan Methyl Ester Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tryptophan methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid tryptophan, presented as its hydrochloride salt. This compound serves as a crucial intermediate and building block in a multitude of synthetic applications, ranging from peptide synthesis to the development of novel pharmaceutical agents.[1] Its enhanced solubility and the protection of the carboxylic acid group make it a versatile tool for researchers in organic chemistry and drug discovery.[1][] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering practical insights and methodologies for its characterization and application.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[1] As a racemic mixture, it is optically inactive. The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][3] |

| Molecular Weight | 254.71 g/mol | [1][3] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 214-219 °C | [1] |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide.[4] Sparingly soluble in aqueous buffers and soluble in organic solvents like ethanol and dimethylformamide. Detailed solubility data for the L-enantiomer in various solvents at 298.15 K is available and provides a strong indication of the racemate's solubility profile.[3][5] | |

| Storage Conditions | 0-8°C | [1][6] |

Chemical Structure and Key Identifiers

The chemical structure of this compound features a methyl-esterified carboxylic acid group and a protonated amino group, with the characteristic indole side chain of tryptophan.

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 5619-09-0 |

| PubChem CID | 2737346 |

| MDL Number | MFCD00066133 |

Analytical Characterization

A robust analytical workflow is essential for verifying the identity, purity, and stability of this compound.

Caption: Analytical workflow for the characterization of the compound.

Chromatographic Analysis

Thin-Layer Chromatography (TLC): A straightforward and rapid method for preliminary purity assessment.

-

Stationary Phase: Silica gel 60 F₂₅₄.[3]

-

Mobile Phase: A common eluent system for amino acid esters is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[3]

-

Visualization: Spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating.[3] The hydrochloride salt will typically have a lower Rf value than the free base due to its higher polarity.[3]

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is essential for quality control.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase: A gradient elution is typically employed.[3]

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[3]

-

-

Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at 280 nm, corresponding to the absorbance of the indole ring.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The following are typical shifts for the L-enantiomer, which are expected to be identical for the DL-form.

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.2 (s, 1H, indole N-H), 8.81 (br s, 3H, NH₃⁺), 7.54 (d, 1H), 7.39 (d, 1H), 7.28 (s, 1H), 7.09 (t, 1H), 7.01 (t, 1H), 4.19 (t, 1H, α-CH), 3.63 (s, 3H, OCH₃), 3.39-3.33 (m, 2H, β-CH₂).[3]

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

-

Key Peaks:

-

~3400 cm⁻¹ (N-H stretch of the indole ring)

-

~3000 cm⁻¹ (C-H stretches)

-

~1740 cm⁻¹ (C=O stretch of the ester)

-

~1600 cm⁻¹ (C=C stretches of the aromatic ring)[3]

-

Synthesis Overview

The most common method for the synthesis of this compound is the Fischer-Speier esterification of DL-Tryptophan with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.[3][7]

Caption: A simplified workflow for the synthesis of this compound.

General Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-Tryptophan in anhydrous methanol.[3]

-

Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.[3]

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.[3]

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Isolation: To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Applications in Research and Development

This compound is a valuable precursor in various synthetic pathways.

-

Peptide Synthesis: The esterification of the carboxylic acid group allows the free amino group to be available for peptide bond formation, making it a useful building block in the synthesis of peptides containing tryptophan.[3]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of therapeutic agents, particularly those targeting neurological disorders.[1][8] Its role as a precursor to bioactive molecules, including neurotransmitters and hormones, is of significant interest.[1]

-

Biochemical Research: Researchers utilize this compound in studies related to serotonin production and mood regulation.[1]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. A thorough understanding of its characteristics, supported by robust analytical methodologies, is paramount for its effective use in research and development. The information presented herein is intended to serve as a foundational resource for scientists and professionals engaged in synthetic chemistry and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]

- 5. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN103435530A - Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE synthesis pathway from L-tryptophan

An In-depth Technical Guide to the Synthesis of DL-Tryptophan Methyl Ester Hydrochloride from L-Tryptophan

Introduction

This compound is a racemic mixture of the methyl ester of the essential amino acid tryptophan. This compound serves as a valuable building block in synthetic organic chemistry and is a key precursor in the development of various pharmaceutical agents and bioactive molecules, including those targeting neurological disorders.[1] Its enhanced solubility and modified reactivity compared to the parent amino acid make it a versatile intermediate.[1] This guide provides a detailed technical overview of a robust synthetic pathway to produce the racemic DL-form starting from the enantiopure L-tryptophan, focusing on the core chemical transformations: esterification and racemization. The discussion is tailored for researchers, chemists, and professionals in drug development, emphasizing the mechanistic rationale behind the procedural steps.

Overall Synthetic Strategy

The conversion of L-tryptophan to this compound involves two primary chemical transformations:

-

Esterification : The carboxylic acid functional group of L-tryptophan is converted into a methyl ester. This is typically achieved via Fischer-Speier esterification under acidic conditions.

-

Racemization : The chiral center at the α-carbon of the L-enantiomer is epimerized to generate an equal mixture of L- and D-enantiomers. This process relies on the temporary removal of the α-proton to form a planar, achiral intermediate.

The logical synthetic sequence involves esterification followed by racemization. The initial esterification protects the carboxyl group and provides a stable intermediate, L-tryptophan methyl ester hydrochloride, which can be isolated and purified before proceeding to the racemization step.

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of L-Tryptophan Methyl Ester Hydrochloride via Fischer Esterification

The most direct and widely used method for esterifying amino acids is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves treating the amino acid with an excess of alcohol, which serves as both the reactant and the solvent. The equilibrium is driven towards the ester product by the large excess of alcohol.

Mechanism of Fischer Esterification

The reaction mechanism involves several key equilibrium steps:

-

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.

-

Nucleophilic Attack : A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water : The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.

-

Deprotonation : The protonated ester is deprotonated by a weak base (like another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.[3]

Caption: Mechanism of acid-catalyzed Fischer esterification.

Experimental Protocol

A reliable method for this esterification utilizes thionyl chloride (SOCl₂) in anhydrous methanol. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide, which escapes as a gas.

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

Procedure: [2]

-

In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser protected by a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of tryptophan).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly, and with caution, add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. (CAUTION: The reaction is exothermic and releases toxic HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.)

-

After the complete addition of thionyl chloride, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and triturate the solid to induce precipitation.

-

Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under a vacuum.

Characterization of L-Tryptophan Methyl Ester Hydrochloride

The isolated product should be a white to off-white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [2] |

| Molecular Weight | 254.71 g/mol | [2] |

| Melting Point | 213-216 °C | [2] |

| Optical Activity [α]²⁰/D | +18° to +21° (c=5 in methanol) | [2] |

Part II: Racemization of L-Tryptophan Methyl Ester

Racemization is the process of converting an enantiomerically pure substance into a mixture containing equal quantities of both enantiomers.[4] For amino acids, this occurs through the reversible removal of the proton at the α-carbon, leading to a planar, achiral carbanion or enolate intermediate.[5] Reprotonation can then occur from either face of this planar intermediate, yielding either the D or L enantiomer.

Mechanism of Racemization

The process can be catalyzed by either acid or base.[5]

-

Base-Catalyzed : A base directly abstracts the acidic α-proton, forming a carbanion. The negative charge is stabilized by the adjacent ester group.

-

Acid-Catalyzed : Under acidic conditions, the ester carbonyl is protonated, increasing the acidity of the α-proton. A weak base can then remove the proton to form a planar enol intermediate.

This process is highly dependent on factors like temperature, pH, and reaction time.[6] For tryptophan, racemization is known to occur under basic conditions (pH > 9) with heating.[7]

Caption: General mechanism for the racemization of an amino acid ester at the α-carbon.

Experimental Protocol for Racemization

To achieve complete racemization, the L-tryptophan methyl ester hydrochloride can be treated with a base to neutralize the hydrochloride and then heated, or subjected to prolonged heating in acid. A base-catalyzed approach is often more direct.

Materials:

-

L-Tryptophan methyl ester hydrochloride (from Part I)

-

Anhydrous Methanol

-

Sodium Methoxide (NaOMe) solution (e.g., 25 wt. % in methanol) or solid sodium methoxide

-

Aqueous HCl (e.g., 1M)

Procedure:

-

Dissolve the L-tryptophan methyl ester hydrochloride in anhydrous methanol.

-

Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1-0.2 equivalents). The base will first neutralize the hydrochloride salt before promoting racemization.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the progress of the racemization by periodically taking an aliquot of the reaction mixture and measuring its optical rotation using a polarimeter. The reaction is complete when the optical rotation is zero.

-

Once racemization is complete, cool the solution to room temperature.

-

Carefully neutralize the mixture by adding aqueous HCl until the pH is acidic.

-

Remove the solvent under reduced pressure. The resulting crude solid is this compound.

Purification and Final Characterization

The crude this compound can be purified by recrystallization, for example, from a methanol/ether solvent system.[8][9] The purity of the final product is confirmed by its physical and spectroscopic data. The most critical confirmation of successful racemization is the absence of optical activity.

| Property | Expected Value for DL-Form | Rationale / Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Similar to L- or D-form, may vary slightly | Racemic compounds can have different MPs than pure enantiomers. |

| Optical Activity [α] | 0° | A racemic mixture is optically inactive by definition. |

| ¹H and ¹³C NMR | Identical to the L-enantiomer | NMR spectroscopy does not distinguish between enantiomers. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. creation.com [creation.com]

- 6. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of DL-Tryptophan Methyl Ester Hydrochloride

Introduction

DL-Tryptophan methyl ester hydrochloride is a synthetic derivative of the essential amino acid DL-tryptophan. The esterification of the carboxyl group and its formulation as a hydrochloride salt enhance its solubility and stability, making it a versatile compound in various research and development settings. While extensively utilized as a precursor in the synthesis of complex pharmaceutical agents, its intrinsic biological activities and mechanism of action at the cellular level are of significant interest to researchers in drug discovery and neurobiology.

This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound. Moving beyond its role as a synthetic intermediate, we will delve into its behavior in biological systems, focusing on its role as a pro-drug and its subsequent influence on the primary metabolic pathways of tryptophan. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate the compound's cellular and molecular effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting in vitro experiments. These properties influence its solubility in culture media, its stability, and its potential for passive diffusion across cellular membranes.

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 214-219 °C |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide (DMSO) |

| Storage | 0-8°C |

Core Mechanistic Hypothesis: The Pro-drug Concept

The primary mechanism of action of this compound in a biological context is hypothesized to be that of a pro-drug . The ester linkage is susceptible to hydrolysis by ubiquitous intracellular and extracellular esterase enzymes, which would cleave the methyl ester to release DL-tryptophan and methanol. The hydrochloride salt form serves to enhance aqueous solubility and stability of the compound.

This enzymatic conversion is the pivotal event initiating the biological activity of the compound. The liberated DL-tryptophan, a racemic mixture of D- and L-isomers, can then be transported into the cell and participate in the major metabolic pathways of tryptophan. The L-enantiomer is the substrate for the serotonin and kynurenine pathways, while the D-enantiomer may have distinct metabolic fates or biological activities.

Caption: Pro-drug activation of this compound.

In Vitro Experimental Protocols to Elucidate the Mechanism of Action

To rigorously test the pro-drug hypothesis and characterize the downstream effects of this compound, a series of in vitro assays should be performed. The following protocols provide a self-validating system to investigate the compound's mechanism of action.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To confirm the enzymatic hydrolysis of this compound to tryptophan in the presence of cellular extracts or purified esterases.

Methodology:

-

Prepare a cell lysate:

-

Culture a relevant cell line (e.g., HeLa, HepG2) to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic and membrane fractions). Determine the protein concentration using a Bradford or BCA assay.

-

-

Set up the hydrolysis reaction:

-

In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of total protein) with a known concentration of this compound (e.g., 100 µM) in a final volume of 200 µL of PBS.

-

Include a negative control with heat-inactivated lysate and another with no lysate to assess non-enzymatic hydrolysis.

-

Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample analysis:

-

At each time point, stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the protein.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the presence of tryptophan and the disappearance of the methyl ester using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. A C18 reverse-phase column is suitable for this separation.

-

Causality behind Experimental Choices: The use of a cell lysate mimics the intracellular environment rich in esterases. Time-course analysis allows for the determination of the rate of hydrolysis. The negative controls are crucial to ensure that the observed conversion is indeed enzymatic.

Protocol 2: Cellular Uptake Assay

Objective: To determine if this compound and/or its hydrolysis product, tryptophan, are transported into cells.

Methodology:

-

Cell culture:

-

Seed cells (e.g., a neuronal cell line like SH-SY5Y or a gut epithelial cell line like Caco-2) in 24-well plates and grow to confluency.

-

-

Uptake experiment:

-

Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add 500 µL of HBSS containing a known concentration of this compound (e.g., 100 µM) to each well.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

-

Quantification:

-

Lyse the cells in each well with a suitable lysis buffer.

-

Analyze the intracellular concentration of this compound and tryptophan in the cell lysates using HPLC or LC-MS/MS.

-

Normalize the results to the total protein content of each well.

-

Trustworthiness of the Protocol: This protocol directly measures the accumulation of the compound and its metabolite inside the cells over time, providing direct evidence of transport. The use of short time points helps to capture the initial rate of uptake before significant metabolism occurs.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of this compound on cell viability and to determine a non-toxic concentration range for subsequent mechanistic studies.

Methodology:

-

Cell seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound treatment:

-

Prepare a serial dilution of this compound in culture medium (e.g., from 1 µM to 1 mM).

-

Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium only).

-

Incubate for 24, 48, and 72 hours.

-

-

MTT assay:

-

Data analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Self-Validating System: The MTT assay measures mitochondrial reductase activity, which is an indicator of cell metabolic activity and, by extension, cell viability.[2][4] Performing the assay at multiple time points provides information on both acute and long-term toxicity.

Protocol 4: Investigation of the Serotonin Pathway

Objective: To determine if this compound, after conversion to L-tryptophan, serves as a precursor for serotonin synthesis.

Methodology:

-

Cell culture and treatment:

-

Use a cell line known to produce serotonin, such as a neuronal cell line (e.g., SH-SY5Y) or RIN-1046-38 cells.

-

Treat the cells with a non-toxic concentration of this compound for a specified period (e.g., 24 hours). Include a control group treated with an equivalent concentration of L-tryptophan.

-

-

Measurement of Tryptophan Hydroxylase (TPH) activity:

-

Quantification of serotonin:

Authoritative Grounding: The rate-limiting step in serotonin synthesis is the conversion of tryptophan to 5-HTP by TPH.[11] Measuring both TPH activity and serotonin levels provides a comprehensive assessment of the compound's impact on this pathway.

Protocol 5: Investigation of the Kynurenine Pathway

Objective: To assess whether this compound, upon conversion to L-tryptophan, is metabolized through the kynurenine pathway.

Methodology:

-

Cell culture and treatment:

-

Use a cell line that expresses indoleamine 2,3-dioxygenase (IDO1), the rate-limiting enzyme of the kynurenine pathway, such as IFN-γ stimulated cancer cells (e.g., HeLa, SK-OV-3) or dendritic cells.[12]

-

Treat the cells with a non-toxic concentration of this compound for a specified period (e.g., 24-48 hours).

-

-

Measurement of IDO1 activity:

-

Quantification of kynurenine:

Expertise and Experience: The kynurenine pathway is the major route of tryptophan metabolism.[22][23] Investigating this pathway is crucial for a complete understanding of the metabolic fate of the tryptophan derived from the pro-drug.

Protocol 6: Chiral Analysis of Tryptophan Enantiomers

Objective: To differentiate the metabolic fate of the D- and L-enantiomers of tryptophan released from the racemic this compound.

Methodology:

-

Sample preparation:

-

Collect cell lysates and culture supernatants from cells treated with this compound as described in the previous protocols.

-

-

Chiral HPLC analysis:

-

Use a chiral HPLC column (e.g., a teicoplanin-based column) to separate the D- and L-enantiomers of tryptophan.[24]

-

The mobile phase composition will need to be optimized for the specific column and analytes.

-

Quantify the concentration of each enantiomer using a UV or fluorescence detector.

-

Rationale: Since L-tryptophan is the primary substrate for the serotonin and kynurenine pathways, understanding the relative concentrations of the D- and L-isomers over time can provide insights into the stereospecificity of the metabolic processes.

Caption: Integrated workflow for investigating the in vitro mechanism of action.

Data Interpretation and Integrated Mechanism

The collective data from these experimental protocols will enable the construction of a comprehensive model for the in vitro mechanism of action of this compound.

-

Confirmation of Pro-drug Activity: A time-dependent increase in tryptophan concentration in the hydrolysis assay will confirm the pro-drug hypothesis.

-

Cellular Availability: The uptake assay will reveal whether the parent compound, its metabolite, or both are transported into the cells.

-

Safety Profile: The MTT assay will establish a safe concentration range for the compound and provide insights into its potential cytotoxicity.

-

Metabolic Fate: The serotonin and kynurenine pathway assays will elucidate the downstream metabolic consequences of cellular exposure to the compound. The chiral analysis will further refine this by differentiating the metabolism of the D- and L-isomers.

By integrating these findings, a detailed signaling and metabolic pathway diagram can be constructed, illustrating the journey of this compound from its introduction to the in vitro system to its ultimate metabolic fate and cellular effects.

Caption: Proposed signaling and metabolic pathway of DL-Tryptophan Methyl Ester HCl.

References

- 1. broadpharm.com [broadpharm.com]

- 2. clyte.tech [clyte.tech]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Comparison of Fluorometric and Chromatographic Methods of In Vitro Assay of Tryptophan Hydroxylase 2, the Key Enzyme of Serotonin Synthesis in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genetex.cn [genetex.cn]

- 9. sceti.co.jp [sceti.co.jp]

- 10. content.abcam.com [content.abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. | Semantic Scholar [semanticscholar.org]

- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC Analysis of Kynurenine | SIELC Technologies [sielc.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tryptophan Esters in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a building block for proteins and a precursor to vital bioactive molecules.[1][2] The modification of its carboxyl group to form esters dramatically alters its physicochemical properties, unlocking a vast potential for therapeutic intervention and advanced biological research. This guide provides an in-depth exploration of the biological significance of tryptophan esters, offering a technical resource for scientists and drug development professionals. We will delve into their synthesis, their role as prodrugs to enhance bioavailability, their impact on cellular uptake and membrane interactions, and their application in neuroscience and beyond. This document aims to provide not only a comprehensive overview but also actionable insights and detailed methodologies to empower further innovation in this exciting field.

Introduction: The Strategic Esterification of a Versatile Amino Acid

Tryptophan's indole side chain endows it with unique aromatic and hydrophobic properties, making it a critical component in protein structure and function.[3] However, its inherent polarity can limit its passive diffusion across biological membranes. Esterification of the carboxylic acid group masks this polarity, creating a more lipophilic molecule. This simple chemical modification has profound biological consequences, enhancing membrane permeability and cellular uptake.[4] This guide will dissect the significance of this transformation, from fundamental chemical principles to complex biological outcomes.

The journey of a tryptophan ester within a biological system is a fascinating narrative of targeted delivery and controlled release. Once inside the cell, these esters are often hydrolyzed by intracellular esterases, liberating the parent tryptophan molecule to participate in its designated metabolic pathways.[5] This enzymatic conversion is a key aspect of their function as prodrugs, allowing for site-specific activation and sustained release of the active compound.

Enhancing Bioavailability and Therapeutic Efficacy: Tryptophan Esters as Prodrugs

The prodrug approach is a well-established strategy in pharmaceutical development to overcome limitations of parent drug molecules, such as poor solubility, rapid metabolism, or gastrointestinal side effects.[6] Tryptophan esters are exemplary prodrugs, particularly in the context of delivering tryptophan itself or tryptophan-containing peptides.

Overcoming the Blood-Brain Barrier

The brain's demand for tryptophan is high, as it is the exclusive precursor to the neurotransmitter serotonin, a key regulator of mood, sleep, and cognition.[7][8][9][10] However, the transport of tryptophan across the blood-brain barrier is a competitive process, limited by the presence of other large neutral amino acids.[11][12] Esterification of tryptophan, for instance to L-tryptophan ethyl ester (L-TEE), can enhance its lipophilicity, facilitating its passage through this highly selective barrier.[4]

Mitigating Gastrointestinal Side Effects

For orally administered drugs, high concentrations in the gastrointestinal tract can lead to local irritation and other adverse effects. By temporarily masking the active functional groups, as is the case with tryptophan esters, the parent molecule is released systemically after absorption, minimizing direct contact with the gut lining and reducing the potential for side effects.[6]

Tryptophan Esters in Neuroscience: Modulating Serotonergic Pathways

The direct link between tryptophan availability and serotonin synthesis makes tryptophan esters powerful tools for neuroscience research and potential therapeutics for neurological and psychiatric disorders.[7][13][14]

A Precursor for Serotonin Synthesis

By providing a more readily absorbed form of tryptophan, esters like N-Acetyl-L-Tryptophan Ethyl Ester can effectively boost serotonin levels in the brain.[7] This has significant implications for developing treatments for conditions such as depression, anxiety, and insomnia, which are often associated with dysregulated serotonin signaling.[7][13][14]

The metabolic conversion of tryptophan to serotonin is a two-step enzymatic process. Tryptophan hydroxylase (TPH) first converts tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to serotonin (5-hydroxytryptamine, 5-HT).[10][15] The activity of TPH is the rate-limiting step and is dependent on the concentration of its substrate, tryptophan.[9]

Signaling Pathway: Tryptophan to Serotonin

Caption: Enzymatic conversion of tryptophan esters to serotonin.

Vasodilatory Effects and Cardiovascular Implications

Interestingly, L-tryptophan ethyl ester (L-TEE) has been shown to exhibit vasodilatory properties by inhibiting voltage-operated calcium channels in smooth muscle cells.[16][17] This effect, which is not observed with L-tryptophan itself, suggests a direct pharmacological action of the esterified form. This finding opens up potential avenues for the development of novel antihypertensive agents.

Tryptophan Esters as Tools in Biochemical and Cellular Research

Beyond their therapeutic potential, tryptophan esters are invaluable tools for studying fundamental biological processes.

Investigating Cellular Uptake and Membrane Dynamics

The enhanced membrane permeability of tryptophan esters makes them ideal probes for studying transport mechanisms across cellular membranes.[4] By comparing the uptake rates of tryptophan and its various ester derivatives, researchers can elucidate the contributions of passive diffusion and active transport. The intrinsic fluorescence of the tryptophan indole ring further facilitates these studies, allowing for real-time tracking of its localization within cells and membranes.[3][18][19]

Peptide Synthesis and Structural Biology

In peptide synthesis, tryptophan esters are used as protected forms of the amino acid, allowing for controlled and sequential addition to a growing peptide chain.[13] Furthermore, the incorporation of fluorescent tryptophan analogues, often as their methyl or ethyl esters, into proteins allows for the study of protein folding, conformational changes, and protein-protein interactions with high sensitivity.[18][19]

Experimental Protocols

Synthesis of L-Tryptophan Methyl Ester Hydrochloride

This protocol describes a standard Fischer-Speier esterification method for synthesizing L-tryptophan methyl ester hydrochloride.[20]

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with drying tube

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) in a round-bottom flask at 0 °C (ice bath).

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the resulting residue and triturate to induce precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

Caption: A simplified workflow for the synthesis of L-Tryptophan Methyl Ester Hydrochloride.

Analysis of Tryptophan Esters by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of tryptophan esters.[20]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient: 5% B to 95% B over 20-30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm (due to the indole ring)

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B).

-

Dissolve the tryptophan ester sample in a suitable solvent (e.g., mobile phase A) to a known concentration.

-

Inject the sample onto the HPLC system.

-

Run the gradient elution and record the chromatogram.

-

The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Quantitative Data Summary

| Compound | Application | Key Finding | Reference |

| L-Tryptophan Ethyl Ester (L-TEE) | Cardiovascular Research | Induces vasodilation by inhibiting voltage-operated calcium channels in smooth muscle.[16][17] | [16],[17] |

| N-Acetyl-L-Tryptophan Ethyl Ester | Neuroscience, Drug Development | Acts as a precursor for serotonin synthesis, with enhanced solubility and bioavailability compared to tryptophan.[7] | [7] |

| D-Tryptophan Methyl Ester Hydrochloride | Pharmaceutical Synthesis | A key intermediate in the synthesis of molecules targeting neurotransmitter activity for mood and sleep disorders.[14] | [14] |

Conclusion and Future Perspectives

Tryptophan esters represent a versatile class of molecules with significant biological implications. Their ability to enhance bioavailability, cross biological barriers, and act as prodrugs makes them highly valuable in pharmaceutical development, particularly for neurological disorders. Furthermore, their utility as research tools continues to expand our understanding of fundamental cellular processes.

Future research will likely focus on the development of novel tryptophan esters with tailored properties for specific therapeutic targets. This may include the design of esters that are selectively cleaved by enzymes present in diseased tissues, leading to highly targeted drug delivery. Additionally, the exploration of tryptophan ester-based biomaterials and drug delivery systems holds considerable promise. As our understanding of the intricate roles of tryptophan metabolism in health and disease grows, so too will the importance and application of its ester derivatives.

References

- 1. Tryptophan: Essential Amino Acid for Mood, Sleep, and More - MetwareBio [metwarebio.com]

- 2. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DL-Tryptophan Ethyl Ester Hydrochloride [myskinrecipes.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Tryptophan Metabolism and Gut-Brain Homeostasis » Department of Neurology » College of Medicine » University of Florida [neurology.ufl.edu]

- 9. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE solubility in organic solvents

An In-Depth Technical Guide to the Solubility of DL-Tryptophan Methyl Ester Hydrochloride in Organic Solvents

Introduction: The Compound and Its Significance

This compound is a racemic mixture of the methyl ester derivative of the essential amino acid, tryptophan. It serves as a vital building block and intermediate in the synthesis of a wide array of pharmaceutical compounds, including peptides and complex indole alkaloids.[1] Its structure, featuring a protected carboxylic acid group, makes the amino group readily available for peptide bond formation, a crucial step in synthetic chemistry.[2]

Understanding the solubility of this compound is paramount for researchers and drug development professionals. Solubility data governs critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, grounded in experimental data and fundamental physicochemical principles.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid.[1][3] Its fundamental properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [2][4] |

| Molecular Weight | 254.71 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 214-219 °C | [1] |

| Storage Conditions | Store at 0-8°C in a dry, cool, well-ventilated place | [1][5] |

Core Principles and Factors Influencing Solubility

The solubility of this compound is a complex interplay between its molecular structure and the properties of the solvent. The molecule possesses distinct polar and nonpolar regions:

-

Polar Moieties: The ammonium group (-NH₃⁺) and the ester group (-COOCH₃) are highly polar and capable of forming strong hydrogen bonds and ion-dipole interactions. The hydrochloride salt form significantly enhances its polarity and aqueous solubility compared to the free base.

-

Nonpolar Moiety: The indole ring is a large, hydrophobic aromatic system that favors interactions with nonpolar solvents through van der Waals forces.

The dominant factor in its solubility profile is the highly polar hydrochloride salt of the primary amine. This dictates a preference for polar solvents, particularly those that can effectively solvate the ions. The solubility generally increases with temperature, as the additional thermal energy helps overcome the lattice energy of the crystal and disrupt solvent-solvent interactions.[6][7]

Caption: Key factors governing the solubility of this compound.

Quantitative Solubility Data

Comprehensive experimental data for the closely related L-enantiomer, which is expected to have nearly identical solubility to the DL-racemate in achiral solvents, has been published.[6] The data reveals a clear trend: solubility is highest in polar protic solvents and decreases significantly in solvents with lower polarity and hydrogen-bonding capability.

The following table summarizes the mole fraction solubility at two different temperatures and provides a calculated approximation in mg/mL for practical laboratory use.

| Solvent | Polarity (ET(30))¹ | Mole Fraction (x₁) at 298.15 K (25 °C)[6] | Approx. Solubility (mg/mL) at 25 °C² | Mole Fraction (x₁) at 323.15 K (50 °C)[6] | Approx. Solubility (mg/mL) at 50 °C² |

| Methanol | 55.4 | 0.033403 | ~70.1 | 0.051918 | ~113.8 |

| Water | 63.1 | 0.011939 | ~150.0[4] | 0.016334 | ~208.7 |

| Ethanol | 51.9 | 0.007368 | ~23.9 | 0.012351 | ~40.9 |

| n-Propanol | 50.7 | 0.003708 | ~15.9 | 0.006509 | ~28.4 |

| Isopropanol | 48.4 | 0.001573 | ~6.7 | 0.003112 | ~13.4 |

| n-Butanol | 50.2 | 0.002632 | ~13.1 | 0.004655 | ~23.5 |

| sec-Butanol | 47.1 | 0.001651 | ~8.2 | 0.003264 | ~16.4 |

| Isobutanol | 49.0 | 0.001716 | ~8.5 | 0.003310 | ~16.6 |

| Acetone (Propanone) | 42.2 | 0.000605 | ~2.6 | 0.001309 | ~5.7 |

| 2-Butanone | 41.3 | 0.000401 | ~1.9 | 0.000889 | ~4.3 |

| Ethyl acetate | 38.1 | 0.000074 | ~0.3 | 0.000216 | ~1.0 |

| Acetonitrile | 45.6 | 0.000065 | ~0.2 | 0.000167 | ~0.5 |

| DMSO | 45.1 | - | High (~50 mg/mL)[4] | - | - |

¹ ET(30) is the Reichardt dye polarity parameter, a common empirical scale. ² Calculated for illustrative purposes using solvent densities at 25°C and 50°C. Actual measured values may vary. The value for water is from a separate source.[4]

Analysis of Solubility Behavior

-

High Solubility in Polar Protic Solvents: The compound is most soluble in methanol and water.[6] This is because these protic solvents are excellent hydrogen bond donors and acceptors, allowing them to effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.

-

Moderate Solubility in Alcohols: As the alkyl chain of the alcohol increases (ethanol to butanol), the polarity decreases, and the steric hindrance increases, leading to a general decrease in solubility.[6]

-

Low Solubility in Polar Aprotic Solvents: Despite being polar, solvents like acetone, ethyl acetate, and acetonitrile are poor solvents for this salt.[6] While they can solvate the cation to some extent through dipole-dipole interactions with the ester, they are poor hydrogen bond donors and cannot effectively solvate the chloride anion. This leads to significantly lower solubility.[6]

-

Very High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong ability to solvate cations. It effectively dissolves the compound to a high concentration.[4]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This section details a robust, self-validating protocol for accurately determining the thermodynamic solubility of this compound. The shake-flask method is considered the "gold standard" for solubility measurement.[8]

Causality and Rationale

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true thermodynamic solubility limit under the specified conditions. Using HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even in solvents where solubility is low.[9]

Materials and Equipment

-

This compound (purity ≥ 98%)[1]

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

20 mL glass scintillation vials with PTFE-lined caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous solutions)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a methanol/water mixture) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL). This range is critical for accurately quantifying both high and low solubility samples.

-

-

Sample Preparation (in Triplicate):

-

Add an excess amount of this compound to a 20 mL vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is ~100 mg of solid in 5 mL of the test solvent.

-

Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is typically required. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

-

Carefully draw an aliquot from the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. The filtration step removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.

-

-

Quantification by HPLC:

-

Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.999 for accuracy.

-

Analyze the filtered sample solutions. If the concentration is above the highest calibration standard, dilute the sample precisely with the mobile phase and re-analyze.

-

Typical HPLC Conditions: [2]

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution using a mixture of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm (due to the indole ring)

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the filtered samples.

-

Account for any dilutions made.

-

Report the final solubility as an average of the triplicate measurements ± standard deviation, typically in mg/mL or mol/L.

-

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Conclusion

The solubility of this compound is dictated by its ionic, polar nature, conferred by the ammonium hydrochloride group. It is highly soluble in polar protic solvents like water and methanol, moderately soluble in other alcohols, and sparingly soluble to insoluble in less polar and aprotic organic solvents, with the notable exception of DMSO. The provided quantitative data and experimental protocol offer a robust framework for scientists in research and development to effectively handle, purify, and formulate this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 7. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

Spectroscopic Data for DL-Tryptophan Methyl Ester Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for DL-Tryptophan methyl ester hydrochloride, a pivotal intermediate in pharmaceutical synthesis and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures that define the molecular structure and purity of this compound. Our focus is on the causality behind the spectral features, ensuring a foundational understanding for confident application in research and development.

Introduction: The Significance of Spectroscopic Characterization

This compound is the racemic mixture of the methyl ester of the essential amino acid tryptophan, presented as its hydrochloride salt. The esterification of the carboxylic acid group and the protection of the amino group as a hydrochloride are crucial modifications that facilitate its use in peptide synthesis and as a precursor for various indole alkaloids and other pharmacologically active molecules.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and the presence of key functional groups. This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a detailed interpretation grounded in fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and assessing its purity.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra. The following steps outline a standard procedure:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this compound due to its ability to dissolve the salt and its unobtrusive signals in the ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

Figure 1: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of this compound in DMSO-d₆ exhibits several key resonances that are diagnostic of its structure.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.2 | Singlet | 1H | Indole N-H |

| 8.81 | Broad Singlet | 3H | -NH ₃⁺ |

| 7.54 | Doublet | 1H | Ar-H |

| 7.39 | Doublet | 1H | Ar-H |

| 7.28 | Singlet | 1H | Ar-H (indole C2-H) |

| 7.09 | Triplet | 1H | Ar-H |

| 7.01 | Triplet | 1H | Ar-H |

| 4.19 | Triplet | 1H | α-CH |

| 3.63 | Singlet | 3H | -OCH ₃ |

| 3.39-3.33 | Multiplet | 2H | β-CH ₂ |

Interpretation of the ¹H NMR Spectrum:

-

Indole N-H: The downfield singlet at approximately 11.2 ppm is characteristic of the indole N-H proton, which is deshielded due to the aromaticity of the indole ring and its acidic nature.[1]

-

Ammonium Protons: The broad singlet around 8.81 ppm corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness of this peak is a result of rapid proton exchange with residual water in the solvent and quadrupolar relaxation of the nitrogen atom.[1]

-

Aromatic Protons: The signals in the range of 7.01-7.54 ppm are assigned to the protons of the indole ring. Their specific multiplicities and coupling constants arise from the spin-spin coupling between adjacent protons on the aromatic system. The singlet at 7.28 ppm is characteristic of the proton at the C2 position of the indole ring.[1]

-

Alpha-Proton: The triplet at 4.19 ppm is attributed to the α-proton, which is adjacent to the chiral center, the ammonium group, and the ester carbonyl group.[1]

-

Methyl Ester Protons: The sharp singlet at 3.63 ppm, integrating to three protons, is the unmistakable signature of the methyl group of the ester functionality.[1]

-

Beta-Protons: The multiplet observed between 3.33 and 3.39 ppm corresponds to the two diastereotopic protons of the β-methylene group.[1]

Figure 2: Molecular structure with key ¹H NMR assignments.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Ester) |

| ~136 | Ar-C |

| ~127 | Ar-C |

| ~124 | Ar-C |

| ~122 | Ar-C H |

| ~119 | Ar-C H |

| ~118 | Ar-C H |

| ~111 | Ar-C H |

| ~109 | Ar-C |

| ~54 | α-C H |

| ~52 | -OC H₃ |

| ~27 | β-C H₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The most downfield signal, typically around 172 ppm, is assigned to the ester carbonyl carbon due to the strong deshielding effect of the adjacent oxygen atoms.

-

Aromatic Carbons: The signals in the region of 109-136 ppm correspond to the carbons of the indole ring. The quaternary carbons generally exhibit weaker signals than the protonated carbons.

-

Alpha-Carbon: The signal for the α-carbon is expected around 54 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester group will appear at approximately 52 ppm.

-

Beta-Carbon: The β-carbon signal is the most upfield of the sp³ hybridized carbons, appearing around 27 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

Experimental Protocol: IR Spectrum Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample, as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Figure 3: Workflow for acquiring an IR spectrum using ATR.

IR Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3000 | C-H Stretches | Aromatic and Aliphatic C-H |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1600 | C=C Stretches | Aromatic Ring |

Interpretation of the IR Spectrum:

-

N-H Stretching: The absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[1] The N-H stretches of the ammonium group are also expected in this region but are often broad.

-

C-H Stretching: The bands around 3000 cm⁻¹ are due to the C-H stretching vibrations of both the aromatic indole ring and the aliphatic portions of the molecule.[1]

-

C=O Stretching: A strong, sharp absorption peak at approximately 1740 cm⁻¹ is a definitive feature of the C=O stretching vibration of the ester functional group.[1] This is one of the most diagnostic peaks in the spectrum.

-

C=C Stretching: The absorptions around 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic indole ring.[1]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of this compound. The detailed analysis of the spectral data presented in this guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification, purity assessment, and utilization of this important synthetic building block. The concordance of the observed spectral features with the known molecular structure underscores the power of these analytical techniques in ensuring the quality and integrity of chemical compounds in a research and development setting.

References

Methodological & Application

The Strategic Incorporation of DL-Tryptophan Methyl Ester Hydrochloride in Peptide Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Tryptophan methyl ester hydrochloride is a pivotal building block in the chemical synthesis of peptides, offering a strategic advantage in both solution-phase and solid-phase methodologies.[1][2][3] Its C-terminal methyl ester protection allows for the sequential elongation of the peptide chain from the N-terminus, while the racemic nature of the DL-form provides a valuable tool for generating peptide diastereomers for structure-activity relationship (SAR) studies. This comprehensive guide details the experimental protocol for the incorporation of this compound in peptide synthesis, exploring the underlying chemical principles, critical experimental parameters, and methods for purification and characterization.

Introduction: The Significance of Tryptophan in Peptides and the Role of its Methyl Ester Derivative

Tryptophan, with its unique indole side chain, plays a crucial role in the structure and function of many biologically active peptides and proteins.[4] The synthesis of tryptophan-containing peptides, however, presents unique challenges due to the potential for oxidation and side reactions of the indole nucleus.[5] The use of this compound as a starting material offers a practical approach to mitigate some of these challenges, particularly in solution-phase synthesis.[3] The esterification of the carboxylic acid group enables the amino group to be readily available for peptide bond formation.[2] This derivative is widely utilized in pharmaceutical development and biochemical research as a precursor in the synthesis of various bioactive molecules.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is fundamental to successful synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 213-216 °C (lit.)[6] |

| Solubility | Soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml)[6] |

Experimental Protocol: Synthesis of a Dipeptide using this compound

This protocol outlines the synthesis of a model dipeptide, Boc-Ala-DL-Trp-OMe, using this compound as the C-terminal residue in a solution-phase approach.

Materials and Reagents

-

This compound

-

Boc-L-Alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

-

1-Hydroxybenzotriazole (HOBt)[8]

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[8]

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Step 1: Neutralization of this compound

The hydrochloride salt must be neutralized to the free amine to enable nucleophilic attack during the coupling reaction.

-

Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of hydrochloride salt).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.1 eq) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes. The formation of a precipitate (triethylammonium chloride) may be observed. This mixture is used directly in the next step.

Step 2: Activation of the N-Protected Amino Acid (Boc-Ala-OH)

The carboxyl group of the incoming amino acid is activated to facilitate peptide bond formation.

-

In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling reagent, DCC or EDC (1.1 eq), to the solution and stir for 20-30 minutes at 0 °C. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will occur.

Step 3: Peptide Coupling Reaction

The activated amino acid is coupled with the free amine of the tryptophan methyl ester.

-

Slowly add the activated Boc-Ala-OH solution from Step 2 to the neutralized this compound solution from Step 1 at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The product spot should be less polar than the starting amino acids.

Step 4: Work-up and Purification

-

Filter the reaction mixture to remove the precipitated urea byproduct (if DCC was used).

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Boc-Ala-DL-Trp-OMe.

Workflow Diagram

References

The Strategic deployment of DL-Tryptophan Methyl Ester Hydrochloride in Pharmaceutical Synthesis: A Guide for the Modern Chemist

In the intricate landscape of pharmaceutical development, the selection of versatile and reliable intermediates is paramount to the successful synthesis of novel therapeutics. DL-Tryptophan methyl ester hydrochloride has emerged as a cornerstone building block, prized for its inherent reactivity and structural resemblance to a multitude of biologically active molecules. This guide provides an in-depth exploration of its application, moving beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that empower researchers to harness its full potential. We will delve into detailed protocols for key transformations, backed by mechanistic insights and troubleshooting strategies to ensure reproducible and high-yielding outcomes.

Physicochemical Properties and Strategic Handling

This compound is a racemic mixture of the D- and L-enantiomers of tryptophan methyl ester, presented as a stable hydrochloride salt. Its utility as a pharmaceutical intermediate stems from the protected carboxylic acid (as a methyl ester) and the reactive primary amine and indole functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |